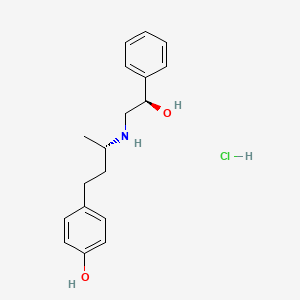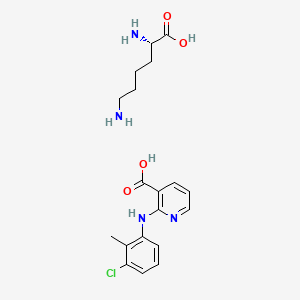
リシン・クロニキネート
概要
説明
クロニキシンリシネートは、鎮痛作用、解熱作用、血小板抑制作用で知られる非ステロイド性抗炎症薬(NSAID)です。 主に慢性関節炎性疾患と、痛みと炎症を伴う様々な軟部組織障害の治療に使用されます 。この化合物は、クロニキシンのリシン塩であり、その溶解性とバイオアベイラビリティを向上させています。
2. 製法
合成経路と反応条件: クロニキシンリシネートの合成は、クロニキシンとリシンを反応させることから始まります。 クロニキシン自体は、2-クロロ-3-メチルアニリンとピリジン-3-カルボン酸を特定の条件下で反応させることで合成されます 。 反応は通常、クロロアセトニトリルとトリエチルアミンを使用し、その後、炭酸カリウムとグリセロールアセトニドを加熱してエステルを生成し、その後、酢酸で脱保護してクロニキシンを生成します .
工業的製造方法: クロニキシンリシネートの工業的製造は、リシンクロニキネートを含むソフトゼラチンカプセルの形成を伴います。 このプロセスには、リシンクロニキネートを親水性マトリックスに含む充填剤を用いてゼラチンカプセルを形成することが含まれ、通常はグリセロールとソルビトールを可塑剤として使用します .
科学的研究の応用
Clonixin Lysinate has a wide range of scientific research applications:
Chemistry: It is used in the study of NSAIDs and their interactions with various chemical agents.
Biology: Research focuses on its effects on cellular processes and its potential as an anti-inflammatory agent.
作用機序
クロニキシンリシネートの作用機序は、シクロオキシゲナーゼ酵素1および2(COX-1およびCOX-2)の阻害を伴い、プロスタグランジンの産生が減少します 。これにより、炎症、痛み、発熱が軽減されます。 この化合物は、血小板抑制作用も示し、鎮痛作用と解熱作用に寄与します .
類似化合物:
ジクロフェナク: 抗炎症作用と鎮痛作用が類似した別のNSAIDです。
フルニキシン: 獣医学で使用される、同様の効果を持つNSAIDです。
ピロキシカム: 同様の適応症に使用される長効性NSAIDです。
独自性: クロニキシンリシネートは、リシン塩の形をしているため、他のNSAIDと比較して溶解性とバイオアベイラビリティが向上している点が特徴です 。これにより、経口製剤において特に効果を発揮し、作用発現が迅速で患者のコンプライアンスが向上します。
結論として、クロニキシンリシネートは、医学と研究において重要な応用を持つ汎用性の高いNSAIDです。その独自の特性と効果的な作用機序により、様々な炎症性疾患の治療において貴重な化合物となっています。
生化学分析
Biochemical Properties
Lysine Clonixinate interacts with cyclooxygenase enzymes 1 and 2 (COX-1 and COX-2), inhibiting their function . This inhibition results in a reduction in prostaglandin production , a group of lipids involved in dealing with injury or infection.
Cellular Effects
Lysine Clonixinate has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the production of prostaglandins, which play a key role in inflammation, pain, and fever responses . By inhibiting COX-1 and COX-2 enzymes, Lysine Clonixinate can alter cell signaling pathways and affect gene expression related to these responses .
Molecular Mechanism
The molecular mechanism of Lysine Clonixinate is presumed to function similarly to other NSAIDs. It inhibits the cyclooxygenase enzymes 1 and 2, resulting in a reduction in prostaglandin production . This inhibition can lead to changes in gene expression and cellular responses to inflammation and pain .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Lysine Clonixinate in laboratory settings are limited, it’s known that the effects of NSAIDs like Lysine Clonixinate can vary over time. These effects can be influenced by factors such as the drug’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Lysine Clonixinate can vary with different dosages
Metabolic Pathways
As an NSAID, it is known to interact with the cyclooxygenase enzymes, which play a crucial role in the metabolism of arachidonic acid to prostaglandins .
Transport and Distribution
The transport and distribution of Lysine Clonixinate within cells and tissues have not been extensively studied. As with other NSAIDs, it is likely to be distributed throughout the body via the bloodstream after absorption .
Subcellular Localization
Given its role as an NSAID and its mechanism of action, it is likely to be found in areas of the cell where the cyclooxygenase enzymes are located, such as the endoplasmic reticulum and nuclear envelope .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clonixin involves the reaction of clonixin with lysine. Clonixin itself is synthesized by reacting 2-chloro-3-methylaniline with pyridine-3-carboxylic acid under specific conditions . The reaction typically involves the use of chloroacetonitrile and triethylamine, followed by heating with potassium carbonate and glycerol acetonide to produce the ester, which is then deblocked in acetic acid to yield clonixin .
Industrial Production Methods: Industrial production of Clonixin Lysinate involves the formation of soft gelatin capsules containing lysine clonixinate. The process includes forming gelatin capsules with a filling that includes lysine clonixinate in a hydrophilic matrix, often using glycerol and sorbitol as plasticizers .
化学反応の分析
反応の種類: クロニキシンリシネートは、以下を含む様々な化学反応を受けます。
酸化: クロニキシンは特定の条件下で酸化され、様々な酸化生成物を形成します。
還元: 還元反応は、クロニキシンに存在する官能基を変えます。
置換: クロニキシンは置換反応を受け、特に芳香環に関与します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化とニトロ化反応は、通常、塩素、臭素、硝酸などの試薬を伴います。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸の形成につながる可能性があり、還元はアミンを生成する可能性があります。
4. 科学研究への応用
クロニキシンリシネートは、幅広い科学研究への応用があります。
化学: NSAIDとその様々な化学物質との相互作用の研究に使用されます。
生物学: 細胞プロセスに対する影響と抗炎症剤としての可能性に焦点を当てています。
類似化合物との比較
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Flunixin: An NSAID used in veterinary medicine with comparable effects.
Piroxicam: A long-acting NSAID used for similar indications.
Uniqueness: Clonixin Lysinate is unique due to its lysine salt form, which enhances its solubility and bioavailability compared to other NSAIDs . This makes it particularly effective in oral formulations, providing rapid onset of action and improved patient compliance.
特性
IUPAC Name |
2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNFYQCHAWFYQI-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204436 | |
| Record name | L 104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-30-4 | |
| Record name | Lysine clonixinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine clonixinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L 104 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, 2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLONIXIN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PW4M190R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of lysine clonixinate?
A1: Lysine clonixinate is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the synthesis of prostaglandins. [, , , , , ] This inhibition occurs through the targeting of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. [, , ]
Q2: Does lysine clonixinate affect the lipoxygenase (LOX) pathway?
A4: Interestingly, lysine clonixinate has been shown to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of the LOX pathway. [, , ] This inhibition has been observed both in vitro and in vivo, suggesting a potential role of LOX modulation in the pharmacological profile of lysine clonixinate. [, , ]
Q3: What are the downstream effects of lysine clonixinate's COX and potential LOX modulation?
A5: By inhibiting COX, lysine clonixinate reduces the production of prostaglandins, which are key mediators of inflammation and pain. [, , , ] The potential inhibition of LOX could further contribute to its anti-inflammatory effects, as 5-HETE is known to play a role in inflammatory processes. [, , ]
Q4: What is the molecular formula and weight of lysine clonixinate?
A4: The molecular formula of lysine clonixinate is C19H21ClN2O4, and its molecular weight is 376.84 g/mol.
Q5: Has the pharmacokinetic profile of lysine clonixinate been studied in specific populations, such as children?
A9: Yes, one study investigated the pharmacokinetics of intravenous lysine clonixinate in children undergoing postoperative care. [] The study found differences in some pharmacokinetic parameters compared to those reported in adults, highlighting the importance of age-specific considerations for dosing. []
Q6: What types of in vivo models have been used to study the analgesic efficacy of lysine clonixinate?
A10: Various animal models have been employed to assess the analgesic properties of lysine clonixinate. These include the formalin test, which is commonly used to evaluate pain behaviors in rodents. [, ] Additionally, the rat paw-lick test has been employed to assess pain responses following the administration of lysine clonixinate formulations. []
Q7: What clinical conditions have been investigated in clinical trials involving lysine clonixinate?
A7: Lysine clonixinate has been studied in clinical trials for its efficacy in managing pain associated with various conditions, including:
- Postoperative Pain: Studies have evaluated its use in managing pain following surgical procedures like inguinal hernioplasty. []
- Dental Pain: Research has explored its efficacy in alleviating pain following minor dental surgery, including tooth extractions. [, ]
- Dysmenorrhea: Clinical trials have investigated its use in treating pain associated with primary dysmenorrhea. [, , ]
- Migraine: Several studies have assessed the efficacy of lysine clonixinate, both oral and intravenous formulations, in treating migraine attacks. [, , , ]
Q8: What is known about the gastrointestinal safety profile of lysine clonixinate compared to other NSAIDs?
A13: While all NSAIDs carry a risk of gastrointestinal side effects, some studies suggest that lysine clonixinate might be associated with a lower incidence of gastrointestinal bleeding compared to traditional NSAIDs like aspirin and ibuprofen. [] This potential advantage is attributed to its possible differential effects on COX and LOX pathways. [, ]
Q9: Have any novel drug delivery systems been explored for lysine clonixinate?
A14: Yes, one study investigated the development of a guar gum film loaded with lysine clonixinate for potential use in periodontal treatments. [] This approach aimed to provide prolonged drug release and enhanced local delivery to the periodontal tissues. [] Another study explored a microemulsion formulation of clonixic acid, the active moiety of lysine clonixinate, to enhance solubility and reduce pain on injection. []
Q10: What analytical techniques have been used to quantify lysine clonixinate in biological samples?
A15: High-performance liquid chromatography (HPLC) is a commonly used technique to measure lysine clonixinate concentrations in biological samples, such as serum or plasma. [, ]
Q11: Are there any alternative analytical methods for lysine clonixinate quantification?
A16: Yes, near-infrared (NIR) spectroscopy has been explored as a rapid and non-destructive method for quantifying lysine clonixinate in intravenous injections. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


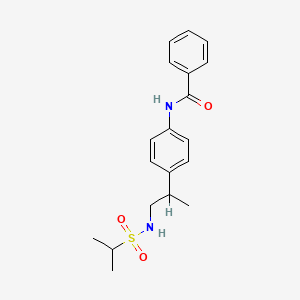
![N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide](/img/structure/B1675693.png)
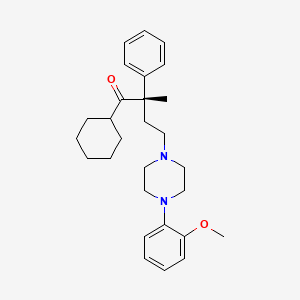
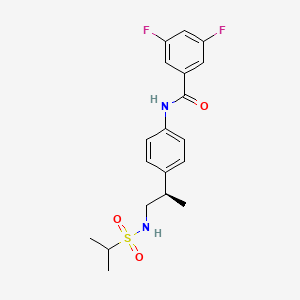
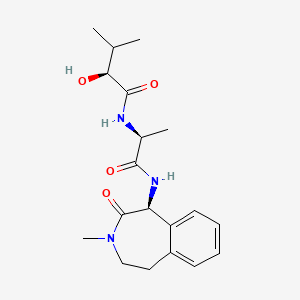
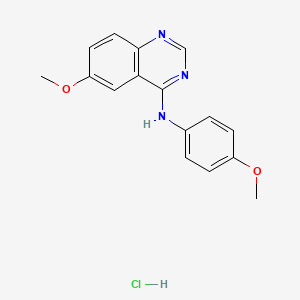
![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)
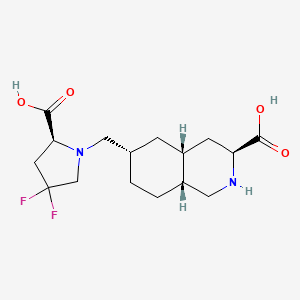
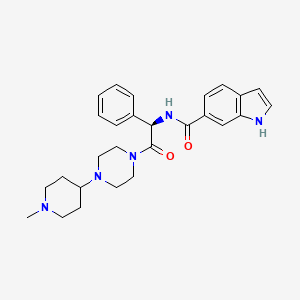
![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)
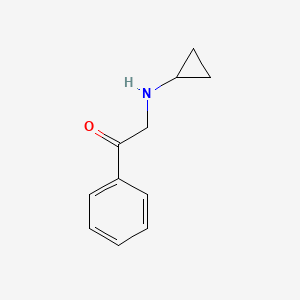
![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)
![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)
